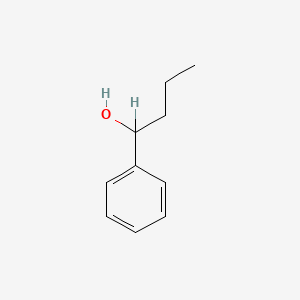

1-苯基-1-丁醇

描述

1-Phenyl-1-butanol is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Phenyl-1-butanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406592. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Phenyl-1-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1-苯基-1-丁醇:科学研究应用的综合分析: 1-苯基-1-丁醇是一种用途广泛的化学化合物,在科学研究中有着多种应用。以下是通过研究确定的几种独特应用:

酶学研究

1-苯基-1-丁醇可用作酶学研究中的底物,特别是在反应的热力学分析中,例如:

合成中间体

该化合物作为其他化学物质合成的中间体,例如:

有机合成

在有机化学中,1-苯基-1-丁醇参与:

作用机制

Target of Action

1-Phenyl-1-butanol is an organic compound that belongs to the alcohol family Alcohols generally interact with a variety of molecular targets, including enzymes and cell membranes .

Mode of Action

It is known that alcohols can interact with their targets through hydrogen bonding, due to the presence of the hydroxyl (-oh) group . This interaction can lead to changes in the target’s structure and function.

Biochemical Pathways

1-Phenyl-1-butanol is an intermediate in the synthesis of (E)-1-Phenyl-1-butene, a compound used to study olefin oxidation by cytochrome P-450 . It is also involved in the reduction of phenyl alkanones in the presence of a ketoreductase enzyme

Pharmacokinetics

Like other alcohols, it is likely to be rapidly absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Alcohols in general can cause changes in cell membrane fluidity and permeability, potentially leading to cellular damage . They can also inhibit or activate certain enzymes, affecting various biochemical reactions .

Action Environment

The action, efficacy, and stability of 1-Phenyl-1-butanol can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism. The pH of the environment can influence its ionization state, potentially affecting its interaction with targets . More research is needed to understand the specific environmental influences on 1-Phenyl-1-butanol.

生化分析

Biochemical Properties

It is known that 1-Phenyl-1-butanol is an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may interact with enzymes involved in olefin oxidation, such as cytochrome P-450 .

Molecular Mechanism

It is known to be an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may have binding interactions with biomolecules involved in olefin oxidation, such as cytochrome P-450

Metabolic Pathways

It is known to be an intermediate in the synthesis of (E)-1-Phenyl-1-butene , suggesting that it may interact with enzymes involved in olefin oxidation, such as cytochrome P-450

属性

IUPAC Name |

1-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRWWHIETAKIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316124 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-14-2 | |

| Record name | 1-Phenyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylbutanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLBUTANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E05182617 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

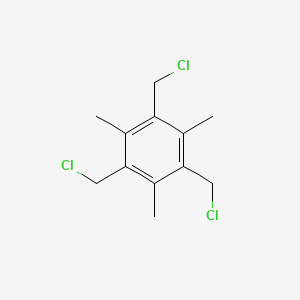

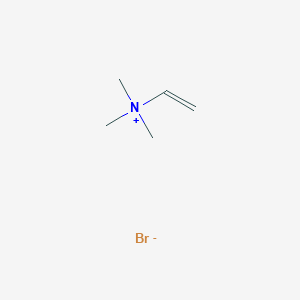

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research has shown that the enantioselectivity of 1-phenyl-1-butanol production can be manipulated in biphasic cultures of Saccharomyces cerevisiae. Specifically, adjusting the concentration of the cofactor zinc ion (Zn2+) and the volume percentage of hexane in the culture impacts which enantiomer (R-(+) or S-(-)-1-phenyl-1-butanol) is preferentially produced. For example, in the absence of Zn2+, cultures with high hexane-to-water ratios primarily yielded R-(+)-1-phenyl-1-butanol, while the addition of Zn2+ resulted in S-(-)-1-phenyl-1-butanol as the major product. []

A: 1-Phenyl-1-butanol has proven valuable in investigating how chirality affects friction between solid materials. Studies revealed that the friction between two surfaces composed of 1-phenyl-1-butanol differed based on whether the two surfaces had the same chirality (homochiral) or different chirality (heterochiral). Interestingly, the heterochiral interaction exhibited lower friction than the homochiral one. This finding suggests that the specific arrangement of molecules at the interface, influenced by chirality, plays a significant role in determining the frictional properties. []

A: Yes, 1-phenyl-1-butanol has been used as a guest molecule in chiral crystalline sponges (CCSs) for absolute configuration determination. A specific example is the CMOM-5 framework, which demonstrated the ability to selectively bind and resolve enantiomers of 1-phenyl-1-butanol. Crystallographic analysis of the host-guest complex allowed for the determination of the absolute configuration of the bound enantiomer. []

A: Studies using rat hydroxysteroid sulfotransferase STa demonstrated that the enzyme exhibits stereoselectivity towards the enantiomers of 1-phenyl-1-butanol and its derivatives. The (R)-(+)-enantiomers showed higher affinity and were preferentially sulfated compared to the (S)-(-)-enantiomers. This selectivity becomes more pronounced with increasing length of the alkyl chain in the substrate molecule. This highlights the importance of stereochemical considerations when investigating the biological activity of chiral compounds like 1-phenyl-1-butanol. []

A: Research on the silkworm Bombyx mori revealed that the chemosensory protein BmCSP4 exhibited binding affinity to 1-phenyl-1-butanol. Competitive binding assays demonstrated that 1-phenyl-1-butanol could displace a fluorescent probe from the binding site of BmCSP4, indicating a direct interaction. This finding suggests that 1-phenyl-1-butanol, or structurally similar compounds, might play a role in the insect's olfactory system, potentially mediating the detection of specific odorants. []

A: 1-phenyl-1-butanol is a significant component of the essential oil extracted from Cumin (Cuminum cyminum) seeds. In various studies, it was identified as one of the major constituents, with percentages ranging from 5.4% to 16.49% depending on the geographical origin and growth conditions of the plant. [, , , ]

A: Chiral analysis of 1-phenyl-1-butanol enantiomers in complex mixtures, such as those derived from biocatalytic reactions, presents a significant analytical challenge. Researchers have successfully employed a column switching technique using Chiralcel OB and Chiralpak AD columns in tandem to effectively separate the R- and S-enantiomers of 1-phenyl-1-butanol from interfering matrix components in Saccharomyces cerevisiae cultures, demonstrating the utility of this approach for accurate and precise chiral analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B1581675.png)